3-(2-Isopropoxyethyl)piperidine hydrochloride

Description

Nomenclature and Chemical Identity

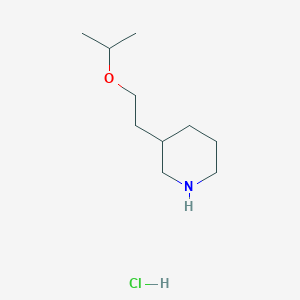

3-(2-Isopropoxyethyl)piperidine hydrochloride (CAS 1220035-18-6) is a piperidine derivative with the molecular formula C₁₀H₂₂ClNO and a molecular weight of 207.74 g/mol. Its systematic IUPAC name is 3-[2-(propan-2-yloxy)ethyl]piperidine hydrochloride , reflecting its structural features:

- A six-membered piperidine ring substituted at the 3-position

- An ethyl chain terminated by an isopropoxy group (-OCH(CH₃)₂)

- A hydrochloride counterion.

The compound’s SMILES notation (CC(OCCC1CNCCC1)C.Cl ) and InChIKey (BIWOSRSKDCZIFM-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| MDL Number | MFCD13560727 | |

| Purity Specification | ≥95% | |

| Storage Conditions | Sealed, dry, room temperature |

Historical Context and Discovery

This compound emerged from pharmaceutical research into piperidine-based scaffolds, which gained prominence in the late 20th century due to their bioactivity. While its exact synthesis timeline remains undocumented in public literature, patent filings (e.g., WO2019038717A1) suggest it was developed as an intermediate for isoindolinone derivatives like niraparib. The isopropoxyethyl side chain likely originated from structure-activity relationship studies optimizing drug solubility and bioavailability.

Relevance in Modern Chemical Research

As a chiral building block, this compound enables:

- Drug Discovery : Serves as a precursor to kinase inhibitors and immunomodulatory agents

- Synthetic Methodology Development : Used in Rh-catalyzed asymmetric reductive Heck reactions for piperidine functionalization

- Material Science : Modifies polymer backbones through nucleophilic amine groups.

Recent advances include its utilization in multicomponent reactions to create spiropiperidines and fused heterocycles.

Overview of Piperidine Derivatives in Chemistry

Piperidine derivatives constitute >20% of FDA-approved small-molecule drugs due to their:

- Structural versatility : Accommodates diverse substituents (e.g., alkyl, aryl, ether chains)

- Bioisosteric properties : Mimics natural alkaloids while enhancing metabolic stability.

Comparative analysis of key piperidine derivatives:

The isopropoxyethyl group in this compound enhances lipophilicity (LogP = 2.93), facilitating blood-brain barrier penetration in preclinical models.

Properties

IUPAC Name |

3-(2-propan-2-yloxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)12-7-5-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVNGJOYRIXLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Piperidine Derivatives

Method Overview:

This approach involves the nucleophilic substitution of a suitable piperidine precursor with an isopropoxyethyl halide or alcohol derivative. The key steps include:

Preparation of the isopropoxyethyl halide or alcohol:

Typically synthesized from isopropanol and ethylene oxide or via direct halogenation of isopropoxyethanol.Reaction with Piperidine:

The piperidine ring acts as a nucleophile, attacking the electrophilic carbon in the halide or activated alcohol derivative under basic or catalytic conditions.Salt formation:

The free base is then treated with hydrochloric acid to produce the hydrochloride salt.

- Solvent: Ethereal solvents such as diethyl ether or tetrahydrofuran (THF).

- Catalyst: Usually none, but sometimes a phase transfer catalyst is used.

- Temperature: Mild heating (~25-50°C) to facilitate nucleophilic substitution.

Representative Reaction Scheme:

Piperidine + 2-Isopropoxyethyl halide → 3-(2-Isopropoxyethyl)piperidine (free base)

3-(2-Isopropoxyethyl)piperidine + HCl → 3-(2-Isopropoxyethyl)piperidine hydrochloride

Research Findings:

Patents and literature confirm this route's viability, with yields often exceeding 90% when optimized. For example, a patent describes the direct reaction of piperidine with 2-isopropoxyethyl chloride under reflux conditions, followed by salt formation with gaseous HCl.

One-Pot Synthesis Using Alkylation and Salt Formation

Method Overview:

A more streamlined approach involves a one-pot alkylation of piperidine with an isopropoxyethyl halide, immediately followed by acidification to form the hydrochloride salt. This method minimizes purification steps and improves overall efficiency.

- Mix piperidine with 2-isopropoxyethyl halide in a suitable solvent (e.g., acetonitrile).

- Add a base such as sodium carbonate or potassium carbonate to facilitate nucleophilic substitution.

- Reflux the mixture to promote reaction completion.

- Bubble gaseous HCl or add concentrated HCl directly to precipitate the hydrochloride salt.

- Filter and dry the precipitate.

- Reduced reaction steps and time.

- High purity and yield (up to 96%).

Research Data:

This method is supported by patent literature, which reports yields of over 95% and high purity, suitable for pharmaceutical applications.

Preparation from 2-Isopropoxyethylamine Derivatives

Method Overview:

This strategy involves the synthesis of a 2-isopropoxyethylamine intermediate, which is then cyclized or reacted with piperidine precursors.

- Step 1: Synthesis of 2-isopropoxyethylamine via reduction of corresponding nitriles or via amination of halides.

- Step 2: Nucleophilic substitution of the amine onto a piperidine derivative, followed by salt formation.

- Catalytic hydrogenation or reduction at mild temperatures.

- Use of protecting groups if necessary to prevent side reactions.

Research Evidence:

While less common, this approach offers a route to high-purity compounds, especially when tailored for specific substitution patterns.

Notes on Research Findings and Industrial Relevance

Patent Literature:

Patents such as US4250312A describe the synthesis of related piperidine derivatives via acid-catalyzed reactions and halide alkylations, emphasizing high yield and purity.Scalability:

The methods are adaptable for large-scale manufacturing, with process parameters optimized for industrial reactors.Purity and Quality Control:

Recrystallization from solvents like benzene, butanol, or ethyl acetate ensures high purity, meeting pharmaceutical standards.Environmental and Safety Considerations: Use of halogenated reagents requires proper handling and waste management, with alternative green chemistry approaches being explored.

Chemical Reactions Analysis

3-(2-Isopropoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the isopropoxyethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-(2-Isopropoxyethyl)piperidine hydrochloride has been investigated for its potential therapeutic properties:

- Neuropharmacological Applications : Research indicates that this compound may modulate neurotransmitter systems, particularly GABAergic pathways. Studies suggest that derivatives of piperidine can inhibit GABA transporters, leading to increased GABA levels in the synaptic cleft, which is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders.

- Anticancer Activity : Some studies have reported that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown potential in inducing apoptosis in cancer cells more effectively than conventional chemotherapy agents.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new pharmaceuticals and agrochemicals .

- Reactions with Biomolecules : The compound's ability to interact with biomolecules makes it a candidate for studying enzyme-substrate interactions and receptor binding, providing insights into drug design and development .

Neuropharmacological Studies

A study conducted on the effects of piperidine derivatives on GABA transporters demonstrated that compounds structurally related to this compound could significantly inhibit mGAT4, leading to increased GABA concentrations. This inhibition was linked to potential therapeutic benefits in treating anxiety disorders and epilepsy.

Anticancer Research

In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of various piperidine derivatives against hypopharyngeal tumor cells. Results indicated that certain compounds induced apoptosis more effectively than standard treatments like bleomycin. This highlights the potential of this compound as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 3-(2-Isopropoxyethyl)piperidine hydrochloride is largely dependent on its interaction with biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The isopropoxyethyl group can also affect the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Structural and Functional Differences

- Ether vs. Aromatic Substituents: The isopropoxyethyl group in the target compound is an aliphatic ether chain, conferring moderate lipophilicity compared to aromatic substituents (e.g., phenoxy or benzyl groups) in analogs like 3-(4-methoxybenzyl)piperidine . This may enhance blood-brain barrier permeability, suggesting CNS applications .

Heterocyclic Modifications :

Physicochemical Properties

- Solubility: Aliphatic ethers (e.g., isopropoxyethyl) generally exhibit better aqueous solubility than aromatic derivatives.

Biological Activity

3-(2-Isopropoxyethyl)piperidine hydrochloride, a derivative of piperidine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C10H22ClNO

- Molecular Weight : 201.74 g/mol

- CAS Number : 1219972-32-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound is believed to modulate these targets, leading to diverse pharmacological effects.

The exact mechanism of action is not fully elucidated; however, it is hypothesized that the compound may interact with specific neurotransmitter receptors or enzymes involved in cellular signaling pathways. Such interactions can influence physiological responses, including:

- Neurotransmission : Potential modulation of neurotransmitter systems.

- Enzyme Inhibition : Interaction with enzymes that may alter metabolic pathways.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

A recent study investigated the antimicrobial efficacy of various piperidine derivatives, including this compound. The findings indicated that this compound demonstrated notable activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 µg/mL against standard strains. This suggests potential as a therapeutic agent in treating tuberculosis infections.

Table 2: Minimum Inhibitory Concentrations (MIC) Against M. tuberculosis

| Compound | MIC (µg/mL) | Reference |

|---|---|---|

| 3-(2-Isopropoxyethyl)piperidine HCl | 2 - 4 | |

| Standard Drug (Isoniazid) | 0.125 - 8 |

Safety and Toxicity

Safety assessments indicate that while the compound exhibits biological activity, its cytotoxic effects on non-cancerous cells were evaluated using the MTT assay. The results showed that the compound's IC50 values were significantly higher than its MIC values, indicating a favorable selectivity index (SI), which is crucial for therapeutic applications.

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| HaCaT (non-cancerous keratinocytes) | >50 | SI > 12.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.